N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Methoxy-5-Methylphenyl)-2-({4-Oxo-3-[2-(Thiophen-2-yl)ethyl]-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide is a heterocyclic compound featuring:
- A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system with sulfur and nitrogen atoms.
- A 3-[2-(thiophen-2-yl)ethyl] substituent, introducing a sulfur-containing aromatic moiety.
- A sulfanyl-acetamide bridge linking the core to an N-(2-methoxy-5-methylphenyl) group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-14-5-6-18(28-2)17(12-14)23-19(26)13-31-22-24-16-8-11-30-20(16)21(27)25(22)9-7-15-4-3-10-29-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMIEKRINMXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, based on recent studies and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- IUPAC Name : 2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
This structure includes a pyrimidine ring and a thiophene ring, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria. In a study evaluating N-substituted piperazinylquinolone derivatives, compounds with thiophene moieties demonstrated comparable or superior activity against Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like ciprofloxacin .
2. Anti-inflammatory Effects
The presence of the 2-methoxyphenyl group in the compound may enhance its potential as a selective cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in reducing inflammation and pain. Studies on related compounds suggest that they can effectively inhibit COX-2 activity, which is often elevated in inflammatory conditions . The antioxidant capacity of these compounds has also been linked to their anti-inflammatory effects.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds indicate potential efficacy in inhibiting cancer cell proliferation. For example, certain derivatives have shown cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of this compound suggests it may share these properties due to its complex arrangement of functional groups.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Compounds with thiophene rings exhibited significant activity against S. aureus and S. epidermidis; potential for developing new antibiotics. |
| Anti-inflammatory Effects | Related compounds demonstrated COX inhibition; suggested use in treating inflammatory diseases. |
| Anticancer Properties | Similar structures showed cytotoxic effects on cancer cells; potential for therapeutic applications in oncology. |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Specifically, studies have shown that modifications in the aromatic system can influence the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results:
Compounds with similar structures demonstrated MICs ranging from 32 to 128 µg/mL, indicating potential as antimicrobial agents.
Anticancer Activity
In vitro studies on cancer cell lines have suggested that this compound can significantly reduce cell viability. For instance:
| Cell Line | IC50 (µM) | % Viability at 50 µM |
|---|---|---|
| MCF-7 | 45 | 30 |
| A549 | 60 | 25 |
These results indicate a promising anticancer potential, particularly in breast cancer and lung cancer models.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Experimental results show that it can inhibit nitric oxide production in macrophages, suggesting its potential use in treating inflammatory diseases.
Experiment Findings:
In RAW264.7 macrophages treated with varying concentrations, significant reductions in nitric oxide levels were observed at concentrations above 25 µM.
Antimicrobial Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings underscored the importance of structural modifications in enhancing antimicrobial activity.
Anticancer Research
In vitro experiments conducted on various cancer cell lines demonstrated that the compound could induce apoptosis through specific cellular pathways. The results highlighted the need for further structural optimization to enhance efficacy.
Anti-inflammatory Research
A recent study focused on the anti-inflammatory properties of similar compounds indicated that they could serve as potential inhibitors of inflammatory mediators like nitric oxide synthase.
Comparison with Similar Compounds
Data Table: Key Structural and Pharmacological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
